molecular formula C8H14O4 B13817153 Acetaldehyde bis(2,3-epoxypropyl)acetal CAS No. 3775-84-6

Acetaldehyde bis(2,3-epoxypropyl)acetal

Cat. No.: B13817153
CAS No.: 3775-84-6
M. Wt: 174.19 g/mol
InChI Key: MIQWTCWXRZROTM-UHFFFAOYSA-N
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Description

Acetaldehyde bis(2,3-epoxypropyl)acetal is an organic compound with the chemical formula C8H14O4. It is known for its unique structure, which includes two epoxy groups attached to an acetal moiety. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde bis(2,3-epoxypropyl)acetal can be synthesized through the acetalization of acetaldehyde with 2,3-epoxypropanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The process can be carried out under mild conditions, making it efficient and practical for laboratory synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photocatalysts, such as acid red 52, under yellow light irradiation has been explored to achieve high yields and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde bis(2,3-epoxypropyl)acetal undergoes various chemical reactions, including:

    Oxidation: The epoxy groups can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under basic conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols and ethers

Scientific Research Applications

Acetaldehyde bis(2,3-epoxypropyl)acetal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of epoxy resins and coatings

Mechanism of Action

The mechanism of action of acetaldehyde bis(2,3-epoxypropyl)acetal involves the nucleophilic attack on the epoxy groups. The reaction proceeds through the formation of a hemiacetal intermediate, followed by further nucleophilic attack to form the final acetal product. The molecular targets include carbonyl and hydroxyl groups, which facilitate the formation of stable acetal structures .

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde diethyl acetal
  • Acetaldehyde dimethyl acetal
  • Acetaldehyde bis(2-hydroxyethyl)acetal

Uniqueness

Acetaldehyde bis(2,3-epoxypropyl)acetal is unique due to the presence of epoxy groups, which impart additional reactivity compared to other acetals. This makes it particularly useful in applications requiring cross-linking and polymerization .

Properties

CAS No.

3775-84-6

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane

InChI

InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3

InChI Key

MIQWTCWXRZROTM-UHFFFAOYSA-N

Canonical SMILES

CC(OCC1CO1)OCC2CO2

Origin of Product

United States

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